N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide
Description
Properties
Molecular Formula |
C16H18N2OS |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide |
InChI |
InChI=1S/C16H18N2OS/c1-10-6-7-13(8-11(10)2)14-9-20-16(17-14)18-15(19)12-4-3-5-12/h6-9,12H,3-5H2,1-2H3,(H,17,18,19) |
InChI Key |
DXSJXDYDRHMTSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCC3)C |
Origin of Product |
United States |
Preparation Methods
Halogenation of 3,4-Dimethylacetophenone
The ketone undergoes α-bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalytic acid (e.g., H₂SO₄) to yield 2-bromo-1-(3,4-dimethylphenyl)propan-1-one . This step is critical for introducing the reactive site for cyclocondensation.
Cyclocondensation with Thiourea
The α-bromo ketone reacts with thiourea in ethanol under reflux conditions. Iodine (I₂) is often added as a catalyst to accelerate the reaction. The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by cyclization to form the thiazole ring. The product, 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine , is isolated via neutralization with ammonium hydroxide and purified by crystallization from ethanol/water (4:1).
Representative Reaction Conditions
| Reagent | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| 3,4-Dimethylacetophenone | 2.5 g | 70°C | 18 h | 62% |
| Thiourea | 2.0 equiv | Reflux | 4 h | - |
| Iodine | 4.0 equiv | - | - | - |
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Coupling Agent | EDCI/HOBt |
| Base | TEA (2.0 equiv) |
| Reaction Time | 12–24 h |
| Yield | 70–85% |
Alternative Synthetic Strategies
One-Pot Tandem Amidation/Aza-Michael Addition
A novel method reported by involves a tandem reaction using cyclobutene-1-carboxylic acid and benzo[d]oxazol-2(3H)-ones. The process is catalyzed by organic bases (e.g., DBU) and proceeds via amidation followed by aza-Michael addition. While this approach yields trans-β-N-heterocyclic cyclobutanecarboxamides, its applicability to thiazole systems requires further validation.
Challenges and Optimization Considerations
-
Steric Hindrance : The bulky 3,4-dimethylphenyl group and cyclobutane ring may slow reaction kinetics. Increasing reaction temperature (up to 50°C) or using polar aprotic solvents (DMF) can mitigate this.
-
Purification : The final compound’s low solubility in aqueous solvents necessitates chromatographic purification. Gradient elution (hexane → ethyl acetate) effectively separates the product from byproducts.
-
Scale-Up Limitations : The Hantzsch synthesis’s reliance on iodine may pose scalability issues due to corrosion and purification challenges. Substituting iodine with electrochemical methods is under investigation .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Structural Characteristics
The compound features:
- Cyclobutane Ring : Provides rigidity and stability.
- Thiazole Moiety : A five-membered heterocyclic ring containing nitrogen and sulfur, known for its diverse biological activities.
- Dimethylphenyl Group : Enhances lipophilicity and potentially alters pharmacokinetic properties.
Medicinal Chemistry
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide can be utilized in the development of new therapeutic agents. Its structural modifications can lead to enhanced biological activity or altered pharmacokinetic profiles. The thiazole ring allows for various substitutions that can significantly impact its efficacy against diseases.
Molecular Docking Studies
Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes or receptors. Techniques like molecular docking simulations are employed to predict how modifications on the phenyl and thiazole rings affect binding affinity and specificity toward target proteins.
Case Studies
While detailed case studies specifically on this compound are scarce, related compounds provide insights into potential applications:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| N-[4-(2,4-Dimethylphenyl)-5-methylthiazol-2-yl]cyclobutanecarboxamide | Antitumor | Inhibition of cancer cell metabolism |
| Thiamethoxam | Insecticidal | Disruption of insect nervous system |
| 4-[4-(Dimethylamino)phenyl]-5-(2,4-dimethylthiazol-5-yl)-2,4-dihydrotriazol | Antimicrobial | Inhibition of microbial metabolism |
These examples highlight the versatility of thiazole derivatives in medicinal chemistry.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Utilizing thiourea and appropriate precursors.
- Cyclobutane Integration : Achieved through cyclization reactions.
- Purification Steps : Techniques like recrystallization and chromatography ensure high purity.
Mechanism of Action
The mechanism of action of N1-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Comparison
Key Findings
The cyclobutanecarboxamide introduces rigidity, which may reduce metabolic degradation compared to flexible acetamide derivatives . Chloromethyl Acetamide (): The chloromethyl group confers electrophilic reactivity, suggesting utility as an alkylating agent in lab settings. However, this reactivity may limit in vivo applications due to toxicity concerns . Hydroperoxypropan Derivatives (): The hydroperoxy group is a reactive oxygen species (ROS) precursor, indicative of prodrug mechanisms. These compounds may release peroxides under specific conditions, enabling antibacterial or oxidative stress-mediated therapies .
The acetamide derivative’s chloromethyl group aligns with alkylating agents used in cancer therapy, though its lab-specific designation implies restricted biological use . Hydroperoxy-containing compounds () are likely optimized for controlled ROS release, a strategy employed in antibacterial and antiparasitic drugs .
Synthesis and Stability
- The cyclobutanecarboxamide group may require complex synthetic steps (e.g., ring-strain management), impacting scalability. In contrast, acetamide derivatives are simpler to synthesize but less stable in biological environments .
- Hydroperoxy groups demand specialized storage conditions to prevent premature decomposition, as seen in pharmacopeial standards .
Biological Activity
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is a synthetic compound that combines a cyclobutane ring with a thiazole moiety. The thiazole structure is known for its diverse biological activities, making this compound an area of interest in medicinal chemistry. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 286.4 g/mol. The presence of the thiazole ring and cyclobutane structure contributes to its unique chemical reactivity and potential biological effects.
Biological Activities
Research indicates that compounds containing thiazole rings often exhibit a range of biological activities, including:
- Antitumor Activity: Thiazole derivatives have been linked to antitumor properties, suggesting potential applications in cancer therapy.
- Antimicrobial Activity: Some thiazole compounds show effectiveness against various microbial strains.
- Enzyme Inhibition: Thiazoles can interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways.
Table 1: Comparison of Biological Activities of Thiazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[4-(2,4-Dimethylphenyl)-5-methylthiazol-2-yl]cyclobutanecarboxamide | Similar thiazole and cyclobutane structure | Antitumor activity |
| Thiamethoxam | Thiazole derivative used as an insecticide | Insecticidal properties |
| 4-[4-(Dimethylamino)phenyl]-5-(2,4-dimethylthiazol-5-yl)-2,4-dihydrotriazol | Contains both thiazole and triazole rings | Antimicrobial activity |
The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, preliminary studies suggest that modifications on the phenyl and thiazole rings could significantly influence binding affinity to biological targets such as enzymes or receptors. Techniques like molecular docking simulations and binding assays are employed to study these interactions.
Case Studies
- Antitumor Activity Study: A recent study evaluated the antitumor potential of various thiazole derivatives, including those structurally similar to this compound. The results indicated significant cytotoxic effects against cancer cell lines, supporting the hypothesis that this compound may possess similar properties.
- Enzyme Interaction Analysis: Molecular docking studies demonstrated that the compound could effectively bind to certain enzyme targets involved in metabolic pathways. This binding could inhibit enzyme activity, leading to altered cellular functions.
Q & A
Q. Intermediate Characterization :
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) resolves aromatic protons (δ 7.2–7.8 ppm) and cyclobutane protons (δ 2.1–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 329.12) .
(Basic) What key structural features influence the compound’s reactivity and biological interactions?
Q. Structural Insights :
- Thiazole Core : Electron-rich sulfur and nitrogen atoms enable π-π stacking with aromatic residues in target proteins .
- Cyclobutane Ring : Strain enhances conformational rigidity, potentially improving binding specificity .
- 3,4-Dimethylphenyl Group : Hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites) .
Q. Table 1: Structural and Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₃OS | |
| LogP | ~3.5 (predicted via ChemDraw) | |
| Hydrogen Bond Acceptors | 3 (amide, thiazole N) |
(Advanced) How can researchers address low yields or side-product formation during synthesis?
Q. Troubleshooting Strategies :
- Optimized Solvent Systems : Replace ethanol with DMF to enhance solubility of hydrophobic intermediates .
- Catalytic Control : Add 10 mol% DMAP to accelerate amide coupling, reducing side-product formation .
- Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of thiazole sulfur .
Q. Case Study :
- Side Product Analysis : LC-MS identifies dimerization byproducts (e.g., disulfide bridges); mitigate via reducing agents (TCEP) .
(Advanced) How should contradictory data in biological activity assays be resolved?
Q. Analytical Framework :
Orthogonal Assays : Validate kinase inhibition via both fluorescence polarization (FP) and radiometric assays .
Statistical Models : Use ANOVA to assess variability between replicates; outliers may indicate compound degradation .
Structural Validation : Reconfirm compound purity via X-ray crystallography (SHELX refinement) to rule out polymorphic effects .
Q. Example :
- Contradictory IC₅₀ values in cancer cell lines may arise from differences in cell membrane permeability; address via logD optimization .
(Basic) Which analytical techniques are critical for confirming structural integrity and purity?
Q. Methodology :
- X-ray Crystallography : SHELXL refinement provides bond-length accuracy (±0.01 Å) for cyclobutane geometry .
- HPLC Purity Analysis : C18 column (ACN/water gradient) achieves >98% purity; UV detection at 254 nm .
- Elemental Analysis : Carbon/Nitrogen ratios within ±0.3% of theoretical values confirm stoichiometry .
(Advanced) What computational approaches predict the compound’s interaction with biological targets?
Q. Strategy :
Molecular Docking : AutoDock Vina screens against PDB structures (e.g., Nek2 kinase, PDB: 2W5A) .
MD Simulations : GROMACS trajectories (100 ns) assess binding stability (RMSD < 2.0 Å) .
QSAR Modeling : Hammett constants correlate substituent effects (e.g., methyl groups enhance hydrophobic binding) .
Q. Validation :
- Compare computational binding energies with experimental ΔG values from ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
